molecular formula C24H20ClN3O5S B2416335 N-(4-chlorophenyl)-3-(4-(N,N-dimethylsulfamoyl)benzamido)benzofuran-2-carboxamide CAS No. 887895-91-2

N-(4-chlorophenyl)-3-(4-(N,N-dimethylsulfamoyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2416335
CAS No.: 887895-91-2
M. Wt: 497.95
InChI Key: UWADSBROAVBCOK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-(N,N-dimethylsulfamoyl)benzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O5S and its molecular weight is 497.95. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Molecular Structure :

    • The compound has been involved in studies focusing on the chlorosulfonation of N-benzyl carboxamides, which is a critical reaction in organic chemistry and can be applied in the synthesis of various derivatives with potential biological activities (Cremlyn, Ellis, & Pinney, 1989).
    • Additionally, research on similar compounds has contributed to understanding the molecular structures and stabilization mechanisms through intramolecular hydrogen bonds, which can inform the development of new chemical entities (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).
  • Polymer Science and Materials Chemistry :

    • Research has explored the use of related compounds in synthesizing carboxylate-containing polyamides. These have potential applications in biomineralization studies and the development of new materials with unique properties, such as enhanced thermal stability and solubility in polar solvents (Ueyama, Hosoi, Yamada, Doi, Okamura, & Nakamura, 1998).
    • Similar research has been conducted in the synthesis of polyamides and poly(amide-imide)s derived from bis(aminophenoxy) compounds, showcasing the versatility of these chemical structures in creating high-performance polymers (Saxena, Rao, Prabhakaran, & Ninan, 2003).
  • Spectroscopic Analysis and Intermolecular Interactions :

    • Studies have been conducted on the hydrogen bonding interactions between carboxylic acids and amides, like benzamide, using NMR spectroscopy and DFT calculations. This is crucial for understanding molecular recognition and designing new molecules with specific interaction properties (Chaudhari & Suryaprakash, 2012).
  • Pharmaceutical Research and Drug Development :

    • Compounds with similar structures have been studied for their potential as herbicides, indicating the broad applicability of these chemical structures in various fields, including agriculture (Viste, Cirovetti, & Horrom, 1970).
    • Research in the field of medicinal chemistry has synthesized derivatives like benzofurans for potential use as β-amyloid aggregation inhibitors, demonstrating the therapeutic relevance of these compounds (Choi, Seo, Son, & Kang, 2003).

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[[4-(dimethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O5S/c1-28(2)34(31,32)18-13-7-15(8-14-18)23(29)27-21-19-5-3-4-6-20(19)33-22(21)24(30)26-17-11-9-16(25)10-12-17/h3-14H,1-2H3,(H,26,30)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWADSBROAVBCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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